

2-Methoxyethyl p-toluenesulfonate physical constants

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxyethyl 4-methylbenzenesulfonate
Cat. No.:	B097947

[Get Quote](#)

An In-depth Technical Guide to the Physical Constants and Handling of 2-Methoxyethyl p-toluenesulfonate

Introduction

2-Methoxyethyl p-toluenesulfonate, also known as 2-methoxyethyl tosylate, is a versatile chemical reagent widely employed in organic synthesis. It belongs to the family of sulfonic esters, specifically a tosylate, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it a valuable alkylating agent for introducing the 2-methoxyethyl group into various molecules, a common motif in pharmaceuticals and other functional materials.^[1] Its utility also extends to its role as a protective agent for functional groups during complex synthetic sequences.^[1] This guide provides a comprehensive overview of its core physical constants, spectroscopic signature, safety protocols, and a representative synthetic application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-Methoxyethyl p-toluenesulfonate are summarized below. These constants are critical for its application in experimental design, reaction optimization, and safety assessments.

Property	Value	Source(s)
CAS Number	17178-10-8	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₄ O ₄ S	[1] [2] [4]
Molecular Weight	230.28 g/mol	[1] [2] [4]
Appearance	Colorless to almost colorless clear liquid	[5] [6]
Melting Point	10 °C	[1] [3] [4]
Boiling Point	141 °C at 0.2 mmHg; 110-117 °C at 0.075 Torr	[1] [3] [4]
Density	1.21 g/cm ³	[1] [3]
Refractive Index	1.5100 - 1.5120	[1] [3]
Flash Point	161.8 °C	[1]
Vapor Pressure	0.000135 mmHg at 25°C	[1]

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. The following data provides the characteristic spectral fingerprints for 2-Methoxyethyl p-toluenesulfonate.

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides precise information about the molecular structure. The spectrum for 2-Methoxyethyl p-toluenesulfonate (400 MHz, acetone-d₆) shows the following characteristic peaks[\[7\]](#)[\[8\]](#):

- δ 7.71 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the sulfonate group.
- δ 7.28 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the sulfonate group.
- δ 4.08 (t, J = 4.6 Hz, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-O-Ts).

- δ 3.48 (t, J = 4.6 Hz, 2H): Methylene protons adjacent to the methoxy group (-CH₂-O-CH₃).
- δ 3.20 (s, 3H): Methyl protons of the methoxy group (-O-CH₃).
- δ 2.36 (s, 3H): Methyl protons of the toluene group (Ar-CH₃).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key absorption peaks for 2-Methoxyethyl p-toluenesulfonate include[7][8]:

- 1357 cm⁻¹ (s): Asymmetric S=O stretching, characteristic of a sulfonate ester.
- 1184 cm⁻¹ (s): Symmetric S=O stretching, also characteristic of a sulfonate ester.
- 2938, 2889 cm⁻¹ (s): C-H stretching of the alkyl groups.
- 1597 cm⁻¹ (m): C=C stretching of the aromatic ring.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent. 2-Methoxyethyl p-toluenesulfonate is an irritant and requires careful handling in a controlled laboratory environment.

- Hazards: May cause skin, eye, and respiratory tract irritation.[9][10]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[9][11]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.[9]
- Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[9] The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature.[1][6][9]

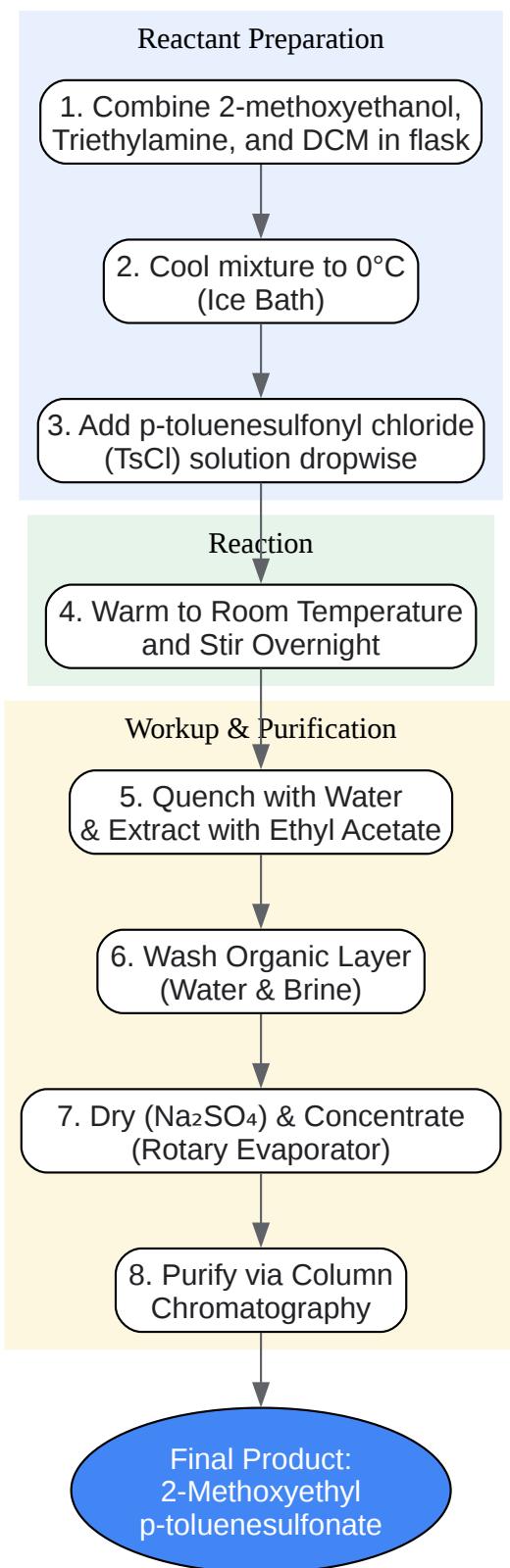
- Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Application Profile: Synthesis of 2-Methoxyethyl p-toluenesulfonate

The utility of a reagent is often best understood through its synthesis and application. The following protocol details a standard laboratory procedure for the preparation of 2-Methoxyethyl p-toluenesulfonate, which serves as a practical example of its chemistry. This reaction is a classic tosylation of an alcohol.

Experimental Rationale

The synthesis involves the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl). The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine (TEA) or sodium hydroxide (NaOH), is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][8] A phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be employed when using a biphasic system (e.g., dichloromethane and aqueous NaOH) to facilitate the reaction between the reactants present in different phases.[8]


Step-by-Step Synthesis Protocol

- Reaction Setup: To a stirred solution of 2-methoxyethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add triethylamine (4.0 eq).[4]
- Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.
- Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
- Workup and Extraction: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute the mixture with water. Extract the aqueous layer twice with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and brine solution to remove any remaining water-soluble impurities.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a mixture of ethyl acetate and hexane as the eluent, to yield the final product as a liquid.^[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Methoxyethyl p-toluenesulfonate.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-Methoxyethyl p-toluenesulfonate.

References

- Cas 17178-10-8, 2-METHOXYETHYL P-TOLUENESULFON
- 2-METHOXYETHYL P-TOLUENESULFONATE CAS#: 17178-10-8; ChemWh
- 2-Methoxyethyl p-Toluenesulfon

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. 2-Methoxyethyl p-Toluenesulfonate | 17178-10-8 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 6. 2-Methoxyethyl p-Toluenesulfonate | Starshinechemical [starshinechemical.com]
- 7. 2-METHOXYETHYL P-TOLUENESULFONATE | 17178-10-8 [chemicalbook.com]
- 8. 2-METHOXYETHYL P-TOLUENESULFONATE | 17178-10-8 [amp.chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Methoxyethyl p-toluenesulfonate physical constants]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097947#2-methoxyethyl-p-toluenesulfonate-physical-constants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com